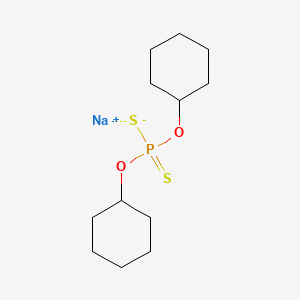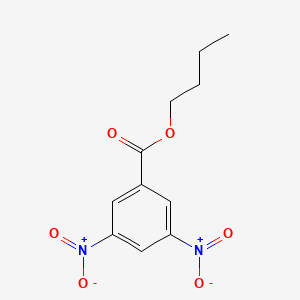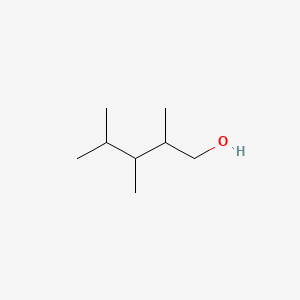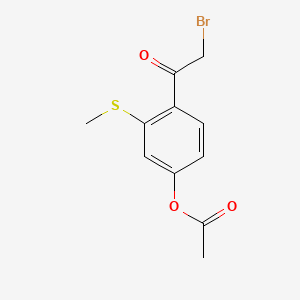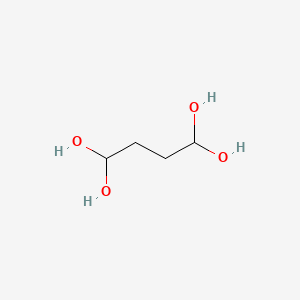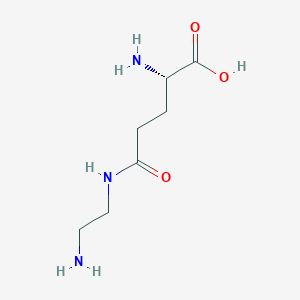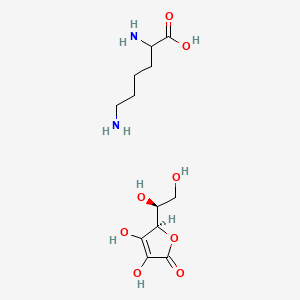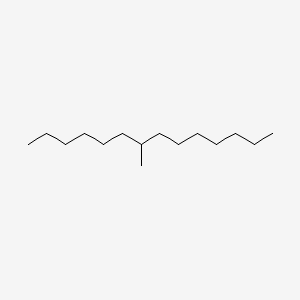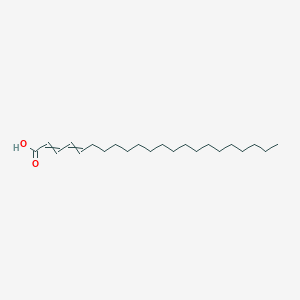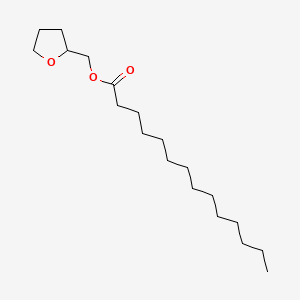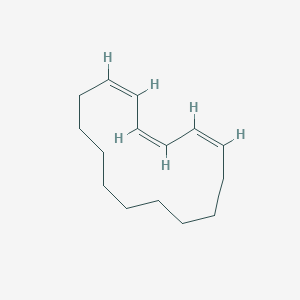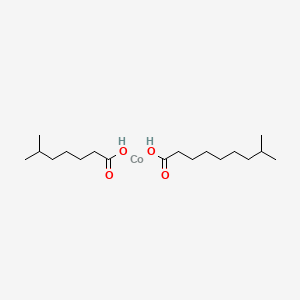
(Isodecanoato-O)(isooctanoato-O)cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (isodecanoato-O)(isooctanoato-O)cobalt typically involves the reaction of cobalt salts with isodecanoic acid and isooctanoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the cobalt ion. The reaction mixture is heated to facilitate the formation of the coordination complex, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using cobalt chloride or cobalt nitrate as the cobalt source. The acids, isodecanoic acid and isooctanoic acid, are added in stoichiometric amounts, and the reaction is conducted in a solvent such as toluene or xylene. The mixture is refluxed, and the product is purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(isodecanoato-O)(isooctanoato-O)cobalt undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands around the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen gas under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas under pressure.
Substitution: Ligand exchange reactions using phosphines or amines.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Applications De Recherche Scientifique
(isodecanoato-O)(isooctanoato-O)cobalt has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for studying cobalt-containing enzymes.
Medicine: Explored for its potential use in cobalt-based drugs and as a contrast agent in medical imaging.
Industry: Utilized in the production of coatings, adhesives, and as a drying agent in paints and varnishes.
Mécanisme D'action
The mechanism of action of (isodecanoato-O)(isooctanoato-O)cobalt involves the coordination of the cobalt center with various ligands. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. The molecular targets include organic substrates that can coordinate with the cobalt center, leading to catalytic transformations. The pathways involved include ligand exchange, electron transfer, and coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) acetate: Similar in terms of cobalt coordination but with acetate ligands.
Cobalt(II) chloride: A simple cobalt salt used in various chemical reactions.
Cobalt(III) acetylacetonate: A cobalt complex with acetylacetonate ligands, used as a catalyst.
Uniqueness
(isodecanoato-O)(isooctanoato-O)cobalt is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. The combination of isodecanoic acid and isooctanoic acid ligands provides a unique steric and electronic environment around the cobalt center, making it suitable for specific catalytic applications.
Propriétés
Numéro CAS |
84282-05-3 |
|---|---|
Formule moléculaire |
C18H36CoO4 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
cobalt;6-methylheptanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Co/c1-9(2)7-5-3-4-6-8-10(11)12;1-7(2)5-3-4-6-8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
RFMQXLHAMLMLGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCC(=O)O.CC(C)CCCCC(=O)O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
